2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core imidazole structure, followed by the introduction of the dimethylphenyl and methoxyethyl groups through a series of substitution and coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and purine analogs. Compared to these compounds, 2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-6-7-14(2)16(10-13)12-26-19(27)17-18(23(4)21(26)28)22-20-24(8-9-29-5)15(3)11-25(17)20/h6-7,10-11H,8-9,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHTXRXESFKFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCOC)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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